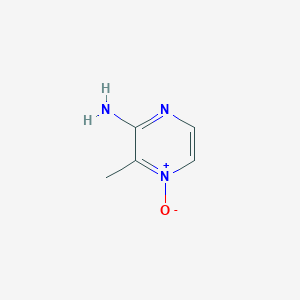
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a xanthine derivative that has been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) for many years. Theophylline is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe. In recent years, theophylline has gained attention in the scientific community due to its potential use in other medical applications.
科学研究应用
Theophylline has been studied extensively for its potential use in the treatment of various medical conditions. Some of the areas of research include:
1. Cancer: Theophylline has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that theophylline may have potential as an anticancer agent.
2. Neurological Disorders: Theophylline has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Disease: Theophylline has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
作用机制
Further research is needed to fully understand the mechanism of action of theophylline and its effects on various physiological systems.
Conclusion:
In conclusion, theophylline is a xanthine derivative that has been used for many years in the treatment of asthma and Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)-. However, recent research has shown that theophylline has potential for use in other medical applications, such as cancer, neurological disorders, and cardiovascular disease. Theophylline works by inhibiting phosphodiesterase, leading to bronchodilation, increased blood flow to the lungs, and reduced inflammation. While theophylline has several advantages for lab experiments, there are also limitations to its use. Future research could explore the development of new derivatives, combination therapies, clinical trials, and further understanding of the mechanism of action of theophylline.
生化和生理效应
Theophylline has a number of biochemical and physiological effects, including:
1. Bronchodilation: Theophylline relaxes the smooth muscles in the airways, making it easier to breathe.
2. Anti-inflammatory: Theophylline has been shown to reduce inflammation in the lungs and other tissues.
3. Cardiac effects: Theophylline can improve cardiac function by increasing blood flow to the heart and reducing inflammation.
实验室实验的优点和局限性
Theophylline has several advantages for lab experiments, including its low cost, availability, and ease of use. However, there are also some limitations to its use, such as its potential for toxicity at high doses and its narrow therapeutic window.
未来方向
There are several areas of research that could be explored in the future with regards to theophylline. Some of these include:
1. Development of new derivatives: Researchers could explore the development of new theophylline derivatives with improved pharmacological properties.
2. Combination therapies: Theophylline could be used in combination with other drugs to enhance its therapeutic effects.
3. Clinical trials: More clinical trials are needed to determine the safety and efficacy of theophylline in the treatment of various medical conditions.
4.
合成方法
Theophylline is synthesized from xanthine by reacting it with ethylene oxide and then with 4-phenethyl-1-piperazine. The final product is a white crystalline powder that is soluble in water and ethanol.
属性
CAS 编号 |
19971-99-4 |
|---|---|
产品名称 |
Theophylline, 7-(2-hydroxy-3-(4-phenethyl-1-piperazinyl)propyl)- |
分子式 |
C22H30N6O3 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
7-[2-hydroxy-3-[4-(2-phenylethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(16-23-20)15-18(29)14-27-12-10-26(11-13-27)9-8-17-6-4-3-5-7-17/h3-7,16,18,29H,8-15H2,1-2H3 |
InChI 键 |
YTDDTBOFYLWWLH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCC4=CC=CC=C4)O |
同义词 |
7-[3-(4-Phenethyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



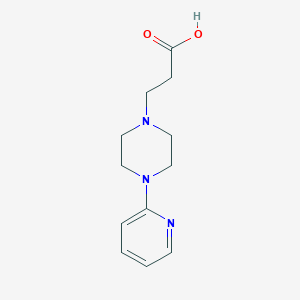
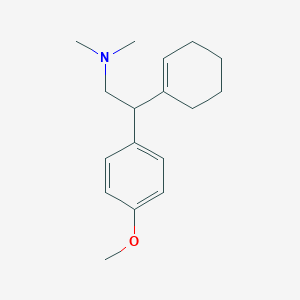
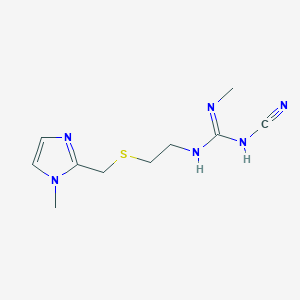
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
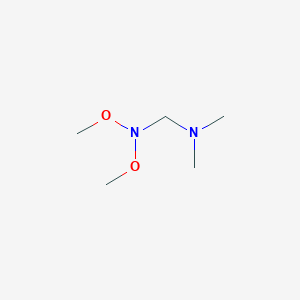
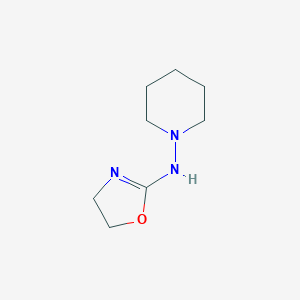
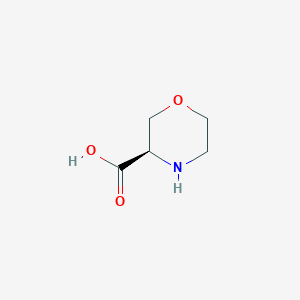
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
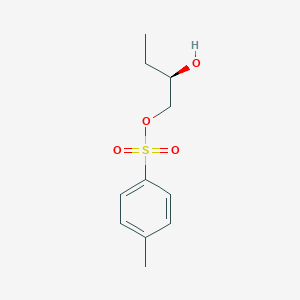
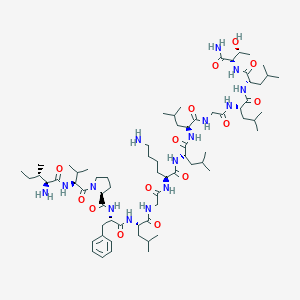
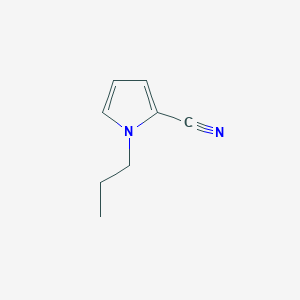
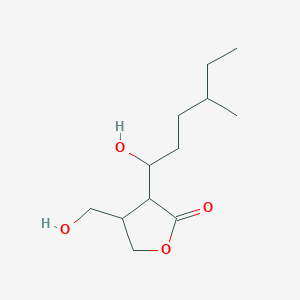
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
